

# Definitive Technical Guide: Biological Activity of 2,4-Dihydroxy-5,6-Dimethylbenzoic Acid

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## Compound of Interest

Compound Name:	4,6-Dihydroxy-2,3-dimethylbenzoic acid
CAS No.:	519-42-6
Cat. No.:	B3391991

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Synonyms: 5-Methylorsellinic Acid (5-MOA),

-Orcinol Carboxylic Acid (isomer) CAS Registry Number: 519-42-6 Molecular Formula: C

H

O

Molecular Weight: 182.17 g/mol

## Part 1: Executive Technical Summary

2,4-Dihydroxy-5,6-dimethylbenzoic acid, distinctively known in fungal secondary metabolism as 5-Methylorsellinic Acid (5-MOA), represents a pivotal aromatic polyketide scaffold. Unlike its ubiquitous congener orsellinic acid, 5-MOA possesses a fully substituted aromatic ring at positions 2, 4, 5, and 6, leaving only position 3 available for electrophilic substitution (typically prenylation).

This structural constraint dictates its biological utility: 5-MOA acts as a specialized "warhead" precursor. While the free acid exhibits intrinsic antimicrobial and antioxidant properties typical of resorcinolic lipids, its primary pharmacological significance lies in its role as the obligate intermediate for Mycophenolic Acid (MPA)—a potent immunosuppressant—and a diverse class of antineoplastic meroterpenoids (e.g., azasperpyranones, funiculolides).

This guide dissects the molecule's direct biological activities, its critical function in biosynthetic engineering, and protocols for its isolation and assay.

## Part 2: Pharmacological & Biological Activity

### Profile[1][2]

### Immunosuppressive Precursor Activity (The MPA Pathway)

The most validated biological relevance of 5-MOA is its conversion to mycophenolic acid. 5-MOA is the specific aromatic precursor that undergoes farnesylation to initiate the MPA pathway.

- Mechanism: Downstream derivatives (MPA) reversibly inhibit Inosine-5'-monophosphate dehydrogenase (IMPDH).
- Therapeutic Outcome: Depletion of guanosine nucleotides arrests T-cell and B-cell proliferation, serving as the basis for preventing organ transplant rejection.

### Direct Antimicrobial & Antibiofilm Activity

Research into structurally homologous depsides (e.g., 3-MOA) and 5-MOA dimers (talaronic acids) indicates significant bacteriostatic potential.

- Target Spectrum: Methicillin-resistant *Staphylococcus aureus* (MRSA), *Enterococcus faecium*, and *E. faecalis*.
- Potency: MIC values for methylated orsellinic acid derivatives typically range from 6.25 to 25 µg/mL against multidrug-resistant (MDR) strains.

- MOA: Disruption of bacterial membrane potential (proton motive force) due to the amphiphilic nature of the resorcinol core, coupled with weak acid stress upon intracellular accumulation.

## Cytotoxicity & Antineoplastic Potential

5-MOA serves as the scaffold for Azasperpyranones, a family of azaphilones.[1]

- Activity: Potent growth inhibition against human tumor cell lines (A549, HepG2, HCT-116, HL-60).[1]

- IC

Range: 2.39 – 14.42  $\mu$ M.

- Mechanism: Induction of apoptosis via mitochondrial depolarization and interference with redox homeostasis (generation of Reactive Oxygen Species).

## Part 3: Mechanism of Action & Biosynthetic Logic

The biological "intelligence" of 5-MOA lies in its biosynthesis. It is assembled by a non-reducing Polyketide Synthase (NR-PKS), such as FncE in *Aspergillus*, which iteratively condenses one acetyl-CoA and three malonyl-CoA units, followed by a specific C-methylation step before aromatization.

### Biosynthetic Logic Diagram (DOT)



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Figure 1: Biosynthetic trajectory of 5-MOA showing its origin from Acetyl-CoA and its divergence into immunosuppressive and cytotoxic pathways.

## Part 4: Experimental Protocols

### Protocol A: Isolation of 5-MOA from *Aspergillus* Fermentation

Rationale: Chemical synthesis is laborious; bio-production via engineered fungal hosts ensures stereochemical purity and yield.

Reagents:

- *Aspergillus oryzae* (engineered with FncE gene) or *Penicillium brevicompactum* (wild type, blocked mutant).
- Ethyl Acetate (EtOAc).
- Formic Acid (FA).
- HPLC Grade Methanol.

Workflow:

- Fermentation: Inoculate spores into Czapek-Dox broth supplemented with 0.5% yeast extract. Incubate at 25°C, 180 rpm for 7 days.
- Acidification: Adjust culture broth pH to 2.0 using 1M HCl to protonate the carboxylic acid, driving the molecule into the organic phase.
- Extraction: Liquid-liquid extraction with EtOAc (1:1 v/v, x3). Combine organic layers.
- Drying: Pass over anhydrous Na<sub>2</sub>SO<sub>4</sub> and evaporate under reduced pressure.
- Purification (Flash Chromatography):
  - Stationary Phase: Silica Gel 60.

- Mobile Phase: Gradient of Hexane:EtOAc (90:10 50:50) + 0.1% Formic Acid.
- Detection: TLC (UV 254 nm); 5-MOA appears as a dark quenching spot, turning red/purple upon spraying with FeCl<sub>3</sub> (phenolic test).

## Protocol B: Antimicrobial Susceptibility Assay (MIC)

Rationale: To quantify the direct bacteriostatic activity of the free acid.

- Preparation: Dissolve purified 5-MOA in DMSO (Stock: 10 mg/mL).
- Inoculum: Adjust bacterial suspension (e.g., *S. aureus* ATCC 29213) to 0.5 McFarland standard (~1.5 x 10<sup>8</sup> CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
- Plate Setup: Use 96-well microtiter plates.
  - Add 100 µL MHB to all wells.
  - Perform serial 2-fold dilution of 5-MOA (Range: 128 µg/mL to 0.25 µg/mL).
  - Add 100 µL of diluted bacterial inoculum to each well.
- Controls:
  - Positive Control: Ciprofloxacin.
  - Solvent Control: 1% DMSO (must show no inhibition).
- Incubation: 37°C for 18–24 hours.
- Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (blue pink indicates viable cells).

## Part 5: Quantitative Data Summary

Table 1: Comparative Activity of 5-MOA and Key Derivatives

Compound	Target / Assay	Activity Metric	Notes
5-MOA (Free Acid)	S. aureus (MRSA)	MIC: 12.5 – 25 µg/mL	Moderate bacteriostatic; membrane disruptor.
5-MOA (Free Acid)	C. albicans	MIC: >100 µg/mL	Weak antifungal activity in isolation.
Mycophenolic Acid	IMP Dehydrogenase	IC : ~20 nM	Potent immunosuppressant (T-cell arrest).
Azasperpyranone D	HCT-116 (Colon Cancer)	IC : 2.39 µM	Derived from 5-MOA; induces apoptosis.
Talaronic Acid A	Anti-inflammatory (NO inhibition)	IC : 15.2 µM	Heterodimer of 3-MOA and 5-MOA.

## Part 6: References

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- Li, Y., et al. (2020). Azasperpyranones, bioactive polyketides from the fungus *Aspergillus* sp. *Journal of Natural Products*, 83(3), 626-633. [Link](#)
  - Key Finding: Demonstrates the potent cytotoxicity of 5-MOA derived azaphilones against cancer cell lines.
- Zhu, H., et al. (2022). Cloning and functional characterization of polyketide synthases... *Frontiers in Microbiology*, 13, 842990. [Link](#)
  - Key Finding: Comparative antibacterial activity of methyl-orsellinic acid derivatives against MRSA.
- PubChem. Compound Summary for CID 71365885: **4,6-Dihydroxy-2,3-dimethylbenzoic acid** (Synonym: 5-Methylorsellinic acid).[9] [Link](#)
  - Key Finding: Verification of chemical structure, synonyms, and physical properties.

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